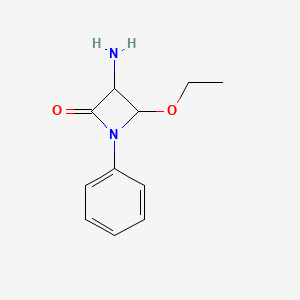

3-Amino-4-ethoxy-1-phenylazetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-amino-4-ethoxy-1-phenylazetidin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11-9(12)10(14)13(11)8-6-4-3-5-7-8/h3-7,9,11H,2,12H2,1H3 |

InChI Key |

JAJCWEKCLQXVPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(C(=O)N1C2=CC=CC=C2)N |

Origin of Product |

United States |

Mechanistic Investigations of Azetidinone Ring Systems and Transformations

Detailed Reaction Mechanisms of β-Lactam Ring Formation

The synthesis of the β-lactam ring is a cornerstone of organic chemistry, with various methods developed to construct this strained heterocyclic system. The formation of 3-Amino-4-ethoxy-1-phenylazetidin-2-one typically proceeds via a [2+2] cycloaddition reaction, a powerful tool for creating four-membered rings.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a primary method for constructing the azetidin-2-one (B1220530) skeleton. nih.govresearchgate.net In the case of this compound, the reaction would involve an amino-ketene (derived from an amino acid derivative) and an imine formed from aniline (B41778) and an appropriate aldehyde. The stereochemical outcome of this reaction is of paramount importance, as the biological activity of β-lactams is often highly dependent on their stereochemistry. researchgate.net

The mechanism of the Staudinger reaction is generally understood to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. mdpi.com Subsequent conrotatory ring closure of this intermediate leads to the β-lactam product. The stereoselectivity of the reaction is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature. researchgate.net

For the synthesis of this compound, the use of a chiral auxiliary on the amino group of the ketene precursor can direct the stereochemical course of the reaction, leading to a high degree of diastereoselectivity. nih.gov For instance, enantiopure oxazolidinones derived from amino acids have proven effective as chiral auxiliaries in these cycloadditions. nih.gov The relative stereochemistry at the C3 and C4 positions is controlled by the geometry of the zwitterionic intermediate and the steric and electronic interactions between the substituents. Generally, the reaction of a ketene with an (E)-imine leads to the formation of a cis or trans β-lactam, with the outcome often dictated by the thermodynamics of the isomeric zwitterionic intermediates. researchgate.net

| Factor | Influence on Stereoselectivity in Staudinger Reaction |

| Ketene Substituents | Steric bulk and electronic nature of the amino and ethoxy groups influence the approach of the imine and the stability of the zwitterionic intermediate. |

| Imine Substituents | The phenyl group on the imine nitrogen and the substituent on the imine carbon affect the nucleophilicity of the imine and the stereoelectronics of the ring closure. |

| Solvent | Solvent polarity can influence the lifetime and conformation of the zwitterionic intermediate, thereby affecting the diastereomeric ratio of the product. |

| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity. |

Ring Opening and Fragmentation Pathways of Azetidinones

The inherent ring strain of the azetidin-2-one system makes it susceptible to various ring-opening and fragmentation reactions. These pathways are crucial for understanding the degradation of β-lactam antibiotics and for their use as synthetic intermediates.

Under thermal or photochemical conditions, β-lactams can undergo a retro [2+2] cycloaddition, cleaving the ring to regenerate the constituent imine and ketene. rsc.org This process is the reverse of the Staudinger synthesis. The propensity for retrocycloaddition is influenced by the substituents on the β-lactam ring. Electron-withdrawing groups can stabilize the potential anionic character of the fragments, facilitating the reaction. The retrocycloaddition of this compound would yield an amino-ketene and N-phenylimine. The stability of these resulting fragments plays a significant role in the feasibility and conditions required for the retro reaction.

Mass spectrometry provides a powerful tool for studying the fragmentation of molecules. In the mass spectrum of a β-lactam, fragmentation often occurs at the strained four-membered ring. chemguide.co.uknih.gov For this compound, a characteristic fragmentation pathway would involve the cleavage of the 1,2- and 3,4-bonds, leading to the formation of an imine and a ketene radical cation, or cleavage of the 1,4- and 2,3-bonds. The exact fragmentation pattern is dependent on the ionization method and the energy applied. researchgate.net

| Fragment Ion (m/z) | Proposed Structure |

| [M - C₂H₄O]⁺ | Loss of the ethoxy group as ethylene (B1197577) and an oxygen radical. |

| [M - C₆H₅N]⁺ | Loss of the phenylamino (B1219803) group. |

| [C₇H₅NO]⁺ | Fragment corresponding to phenyl isocyanate. |

| [C₈H₉N]⁺ | Fragment corresponding to N-ethylaniline. |

The β-lactam ring is susceptible to nucleophilic attack, leading to ring opening. This is the fundamental mechanism by which β-lactam antibiotics inhibit bacterial transpeptidases and how β-lactamase enzymes confer antibiotic resistance. frontiersin.orgnih.gov The hydrolysis of the amide bond in the β-lactam ring of this compound would result in the formation of a β-amino acid derivative. This reaction can be catalyzed by both acids and bases.

Enzyme-catalyzed fragmentation is of particular significance. β-lactamases, a class of enzymes produced by resistant bacteria, efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. khanacademy.org These enzymes utilize a serine residue in their active site to attack the carbonyl carbon of the β-lactam, forming a transient acyl-enzyme intermediate which is then hydrolyzed. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not widely available, it is expected to be a substrate for certain β-lactamases, given its core β-lactam structure. The substituents at the C3 and C4 positions, as well as the N1-phenyl group, would influence the rate and selectivity of enzymatic cleavage.

Furthermore, other enzymes, such as lipases, have been shown to catalyze the hydrolysis of related ester and amide functionalities and could potentially be employed for the kinetic resolution of racemic mixtures of such β-lactams. mdpi.com

Photochemical Transformations and Reactive Intermediates Derived from Azetidinones

The photochemistry of azetidinones offers pathways to unique molecular architectures and reactive intermediates. The strained four-membered ring can undergo a variety of transformations upon irradiation with light. du.edu

Photochemical reactions of β-lactams can lead to a range of products depending on the substitution pattern and the reaction conditions. One common photochemical reaction is the Norrish Type I cleavage of the C-C bond adjacent to the carbonyl group, which can lead to the formation of a diradical intermediate. Subsequent reactions of this intermediate can result in decarbonylation and the formation of aziridines or other rearranged products. beilstein-journals.org

Another potential photochemical pathway for this compound is the photo-Fries or photo-Claisen type rearrangement, involving the substituents on the ring. Photolysis can also induce retro [2+2] cycloaddition, as mentioned earlier. rsc.org The generation of highly reactive intermediates such as ketenes and imines under photochemical conditions opens up possibilities for subsequent in-situ reactions to form novel compounds. du.edunih.gov

The Zimmerman-O'Connell-Griffin rearrangement is another photomediated process that has been applied to the synthesis of β-lactams, offering a route to substituted products with high diastereoselectivity. nih.gov The specific photochemical behavior of this compound would be influenced by the chromophores present in the molecule, namely the phenyl group and the carbonyl group, which can absorb UV light and initiate photochemical processes.

Structure Activity Relationship Sar Studies and Molecular Interactions of Azetidinone Derivatives

Influence of Substituent Effects on Azetidinone Scaffold Reactivity and Biological Interactions

The biological activity of azetidinone derivatives is intricately linked to the nature and orientation of the substituents attached to the β-lactam ring. These substituents modulate the molecule's electronic properties, steric hindrance, and binding affinity to target enzymes.

Impact of the 3-Amino Moiety on Azetidinone Chemical and Biological Properties

The presence of a 3-amino group is a critical determinant of the biological activity of azetidinones. This functional group can be readily modified, allowing for the synthesis of a wide array of derivatives with diverse pharmacological profiles. nih.govnih.gov For instance, the formation of amide bonds at the 3-amino position has been shown to yield derivatives with significant anti-proliferative activity against cancer cells. nih.govnih.gov The synthesis of these 3-aminoazetidinone derivatives is often highly diastereoselective, preferentially yielding the trans isomer, which is frequently the more biologically active form. nih.govnih.gov

In the context of enzyme inhibition, the 3-amino group and its derivatives can engage in crucial hydrogen bonding interactions within the active site of target enzymes. For example, in the inhibition of the serine protease tryptase, replacing a guanidine (B92328) group at the C-3 side chain with primary or secondary amines can still result in potent inhibitors. researchgate.net This suggests that the basicity and hydrogen bonding capacity of the 3-amino moiety are key to its interaction with the enzyme.

Role of the 4-Ethoxy Group in Modulating Azetidinone Interactions

The substituent at the C-4 position of the azetidinone ring significantly influences the molecule's inhibitory properties and selectivity. A substituent at C-4 is generally considered essential for good inhibitory activity against serine proteases like thrombin. nih.gov In a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives, variation of the C-4 substituent was a key strategy in developing potent, time-dependent thrombin inhibitors. nih.gov

Specifically, polar substituents at the C-4 position have been shown to enhance the selectivity of inhibition for thrombin over other proteases like plasmin. nih.gov While direct studies on a 4-ethoxy group in the specific context of 3-amino-1-phenylazetidin-2-one (B11918772) are limited, research on related structures provides valuable insights. For instance, in a series of thiazolidine-2,4-dione derivatives, the position of an ethoxy group on a benzylidene ring significantly impacted their inhibitory activity on ERK1/2. nih.govresearchgate.netscholarsportal.info Shifting the ethoxy group from the para to the ortho position on the phenyl ring led to a significant improvement in functional activities, highlighting the sensitivity of biological response to the spatial arrangement of the alkoxy group. nih.govresearchgate.netscholarsportal.info This suggests that the 4-ethoxy group in 3-amino-4-ethoxy-1-phenylazetidin-2-one likely plays a crucial role in orienting the molecule within the enzyme's active site and contributing to its binding affinity and selectivity.

Significance of the 1-Phenyl Substituent in Azetidinone Derivatives

The substituent at the N-1 position of the azetidinone ring is another critical factor influencing the biological activity of these compounds. The presence of an aryl group, such as a phenyl ring, at this position can significantly impact the inhibitory potency and selectivity. For example, in a study of 4-oxo-beta-lactams as inhibitors of human leukocyte elastase (HLE), derivatives containing an N-1-aryl moiety with a heteroarylthiomethyl group at the para position demonstrated highly potent and selective inhibition. nih.gov Conversely, the corresponding ortho isomers were found to be significantly less potent, indicating a strong positional effect of substituents on the N-1 aryl ring. nih.gov

Molecular Basis of Enzyme Inhibition by Azetidinone Derivatives

The strained four-membered ring of azetidinones makes them effective acylating agents, a property that is central to their mechanism of enzyme inhibition. bepls.com

Mechanistic Insights into β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. nih.gov Azetidinone-based inhibitors can counteract this resistance by acting as "suicide inhibitors" or by forming a stable acyl-enzyme intermediate that is slow to hydrolyze. frontiersin.org The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl carbon of the azetidinone's β-lactam ring. researchgate.netmdpi.com This leads to the opening of the strained ring and the formation of a covalent acyl-enzyme intermediate. researchgate.netmdpi.com The stability of this intermediate is crucial for the inhibitory activity. A more stable intermediate effectively sequesters the enzyme, preventing it from hydrolyzing antibiotic molecules. The substituents on the azetidinone ring play a critical role in the rate of acylation and the stability of the resulting intermediate.

Interactions with Serine Proteases and Other Enzymes (e.g., Human Tryptase, Chymase, Thrombin, Human Leukocyte Elastase)

Azetidinone derivatives have been identified as potent inhibitors of various serine proteases, which are involved in a wide range of physiological and pathological processes. researchgate.netacs.org The general mechanism of inhibition involves the azetidinone acting as a mechanism-based inhibitor, where the enzyme's own catalytic machinery is harnessed to activate the inhibitor.

The inhibition of serine proteases by azetidinones follows a similar pathway to that of β-lactamase inhibition. The active site serine of the protease attacks the electrophilic carbonyl carbon of the β-lactam ring, forming a tetrahedral intermediate. This is followed by the opening of the ring and the formation of a stable acyl-enzyme complex, which renders the enzyme inactive. nih.gov

Human Tryptase and Chymase: Azetidinone derivatives have shown significant inhibitory activity against human tryptase and chymase, two serine proteases released from mast cells that play a role in inflammatory and allergic responses. researchgate.netnih.gov For tryptase, azetidinones with a guanidine or aminopyridine functionality at the C-3 position have been found to be highly potent inhibitors. researchgate.net The development of nonpeptidic chymase inhibitors, including those with a pyrimidinone core, has provided valuable tools to study the role of this enzyme in disease. nih.gov

Thrombin: Thrombin is a key serine protease in the blood coagulation cascade, making it a prime target for anticoagulant therapy. mdpi.com Azetidin-2-one (B1220530) derivatives have been developed as effective, time-dependent inhibitors of thrombin. nih.govscirp.org Structure-activity relationship studies have revealed that a substituent at the C-4 position is crucial for good inhibitory properties, and a trans relationship between the C-3 and C-4 substituents is superior to a cis arrangement. nih.gov

Human Leukocyte Elastase (HLE): HLE is a serine protease implicated in inflammatory lung diseases. nih.gov 4-Oxo-beta-lactams have been identified as potent and selective inhibitors of HLE. nih.gov The nature of the substituent at the C-3 position is critical for inhibitory potency, with smaller alkyl groups being more effective. nih.gov Furthermore, the substitution pattern on the N-1 aryl ring significantly influences the inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of some azetidinone derivatives against various serine proteases.

| Azetidinone Derivative Class | Target Enzyme | Key SAR Findings |

| 3-(3-Guanidinopropyl)-azetidin-2-ones | Thrombin | C-4 substituent is essential; polar C-4 groups enhance selectivity; trans C-3/C-4 stereochemistry is preferred. nih.gov |

| 4-Oxo-beta-lactams (Azetidine-2,4-diones) | Human Leukocyte Elastase (HLE) | Small alkyl substituents at C-3 improve potency; specific substitution on the N-1 aryl ring is critical for high activity. nih.gov |

| Azetidinones with C-3 amine/aminopyridine | Human Tryptase | Replacement of a C-3 guanidine with primary or secondary amines maintains potent inhibition. researchgate.net |

Conformational Analysis and its Correlation with Molecular Recognition and Activity

The three-dimensional structure and conformational flexibility of azetidinone derivatives are critical determinants of their biological activity. The specific spatial arrangement of the substituents on the azetidin-2-one ring dictates how effectively the molecule can bind to its biological target, such as the NPC1L1 protein.

Structure-activity relationship (SAR) studies have established that the 2-azetidinone core is an essential pharmacophore for cholesterol absorption inhibitory activity. nih.gov The substitution pattern on this ring system significantly influences potency. Key structural features for high affinity and activity generally include:

An N-aryl (often a phenyl) group. nih.gov

A C-4 aryl group, where para-substitution with a polar moiety is often optimal. nih.gov

A side chain at the C-3 position, which can vary but is crucial for potent inhibition. nih.gov

For the specific compound This compound , these features are present in the form of a 1-phenyl group, a 4-ethoxy group (which would be part of a larger C-4 substituent in active analogs), and a 3-amino group. The nature and stereochemistry of these substituents are paramount.

Conformational analysis, often aided by techniques like X-ray crystallography and computational modeling, reveals the preferred spatial orientations of these molecules. For instance, in a series of 3-phenoxy-1,4-diarylazetidin-2-ones investigated for anticancer activity, a trans configuration between the C-3 and C-4 substituents was found to be generally optimal for high potency. nih.gov Furthermore, the torsional angle between the phenyl rings at the N-1 and C-4 positions was identified as a critical parameter for activity. nih.gov This highlights that a specific three-dimensional shape is required for the molecule to fit into the binding site of its target protein.

In another study involving conformationally restricted piperidones, which are structurally related to azetidinones, it was found that while restricting the conformation can be a useful design strategy, it can also lead to a loss of potency if the resulting rigid structure does not match the optimal binding geometry within the active site of the target enzyme. nih.gov This suggests a delicate balance between rigidity and the ability to adopt the correct bioactive conformation.

The stereochemistry at the C-3 and C-4 positions of the azetidinone ring is also a decisive factor. The synthesis of these compounds often results in different stereoisomers (e.g., cis and trans), and typically only one isomer possesses the desired biological activity. For example, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the trans isomer showed moderate inhibitory activity against human coronavirus, while the corresponding cis isomer was likely less active or inactive. nih.gov

Table 1: Impact of Substituents and Stereochemistry on the Activity of Azetidinone Derivatives

| Compound Series/Analog | Position of Variation | Observation | Implication for Activity | Reference |

| 3-Phenoxy-1,4-diarylazetidin-2-ones | C-3/C-4 Stereochemistry | trans configuration is generally optimal | trans isomers show higher antiproliferative potency | nih.gov |

| 3-Phenoxy-1,4-diarylazetidin-2-ones | N-1 and C-4 Phenyl Rings | Torsional angle between rings is important | Specific 3D conformation is required for binding | nih.gov |

| 3(S)-Amino-4(R,S)-2-piperidones | Overall Conformation | Conformational restrictions can distort binding geometry | Loss of potency if the conformation is not ideal for the target's active site | nih.gov |

| Ezetimibe Analogs | C-3 Side Chain | An amide group in the side chain was not critical | A pendent aryl group on the C-3 side chain is required for activity | nih.gov |

| N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | C-3/C-4 Stereochemistry | trans isomer showed antiviral activity | Stereochemistry is crucial for biological activity | nih.gov |

Computational Chemistry and Spectroscopic Characterization of Azetidinone Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of azetidinone systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. In the context of azetidinone derivatives, DFT studies are employed to understand their structure and reactivity. For instance, research on thiazole-bearing sulfonamide analogs utilized DFT to assess their electronic properties, which is crucial for their potential as anti-Alzheimer's agents. nih.gov Such studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. These descriptors help in establishing a structure-activity relationship, which is dependent on the nature, position, and electronic effects of substituents on the molecule. nih.gov

Key parameters calculated through DFT studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability.

Molecular Electrostatic Potential (MEP): This mapping helps to identify the electron-rich and electron-poor regions of a molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity.

These computational insights are invaluable for predicting how a molecule like 3-Amino-4-ethoxy-1-phenylazetidin-2-one might behave in a biological system.

Computational models are instrumental in mapping the reaction pathways of azetidinone synthesis and degradation. The Staudinger synthesis, a [2+2] cycloaddition, is a primary method for forming the β-lactam ring. Computational studies can model the transition state of this reaction, providing insights into the stereochemical outcome and reaction kinetics.

Understanding the stability of the β-lactam ring is also critical, as its susceptibility to hydrolysis is key to the mechanism of action of β-lactam antibiotics. Computational models can simulate the hydrolysis process, identifying the energy barriers and intermediate structures involved. This information is vital for designing more stable and effective azetidinone-based drugs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in-silico techniques to predict how a ligand, such as an azetidinone derivative, interacts with a biological target.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. For azetidinone compounds, several key biological targets have been investigated.

COX Enzymes: Cyclooxygenase (COX) enzymes are targets for anti-inflammatory drugs. While direct docking studies of this compound with COX are scarce, studies on other heterocyclic compounds like pyrazole (B372694) derivatives have shown interactions with both COX-1 and COX-2. dergipark.org.tr These studies reveal key amino acid residues, such as TYR-130 and ASP-133 in COX-2, that are crucial for binding. dergipark.org.trnih.gov

DNA Gyrase B: This bacterial enzyme is a validated target for antibacterial agents. researchgate.netnih.gov Docking studies of novel 2-azetidinone derivatives have shown good binding affinity to the ATP-binding pocket of the GyrB subunit. researchgate.netresearchgate.net These studies identified key interactions, including hydrogen bonds with residues like ASN54 and hydrophobic interactions, which contribute to the inhibitory activity. researchgate.net

β-Lactamase: This enzyme is a primary cause of bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov Molecular docking has been used to design azetidinone derivatives that can inhibit β-lactamase. researchgate.net Fragment-based design, guided by X-ray structures and docking, has led to the development of potent boronic acid-based β-lactamase inhibitors. docking.org These inhibitors form covalent bonds with the catalytic serine residue in the enzyme's active site. docking.org

Tubulin: Tubulin is a key protein in cell division, making it a target for anticancer drugs. rsc.orgnih.gov Docking studies have identified that inhibitors can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cancer cell death. nih.gov Key interactions often involve residues like CYS241 and LYS352. nih.gov

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active sites of these target proteins to predict its potential biological activity.

Following molecular docking, molecular dynamics (MD) simulations are performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. arxiv.org These simulations can confirm the stability of the binding mode predicted by docking and highlight key residues that maintain the interaction. nih.gov For example, MD simulations have been used to validate the stability of complexes between novel inhibitors and targets like β-lactamase and tubulin. researchgate.netrsc.org

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in assessing the "druggability" of a compound. nih.govmdpi.com Various computational models and online tools are used to predict these properties.

Absorption: Parameters like Caco-2 permeability and human intestinal absorption are calculated to predict how well the compound is absorbed orally. mdpi.com

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are predicted. mdpi.com

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. youtube.com

Excretion: The route and rate of elimination are estimated.

Toxicity: Potential toxicities, such as mutagenicity (Ames test) and carcinogenicity, are also predicted. nih.govmdpi.com

Studies on various heterocyclic compounds, including sulfonamide and benzimidazole (B57391) derivatives, have utilized these predictive tools to evaluate their pharmacokinetic profiles. nih.govmdpi.comnih.gov The results of these predictions help in optimizing lead compounds to improve their drug-like properties. nih.gov

Table of Predicted ADME Properties for Representative Azetidinone Scaffolds

This table presents hypothetical but representative data based on in-silico predictions for similar heterocyclic structures, illustrating the type of information generated in a druggability assessment.

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | ~220 g/mol | < 500 Da | Good potential for oral bioavailability. nih.gov |

| LogP (Lipophilicity) | ~0.5 - 2.0 | < 5 | Optimal balance for solubility and membrane permeability. nih.gov |

| H-Bond Donors | 1-2 | ≤ 5 | Good membrane permeability. nih.gov |

| H-Bond Acceptors | 3-4 | < 10 | Good membrane permeability. nih.gov |

| Caco-2 Permeability | High | > 0.9 x 10⁻⁶ cm/s | High likelihood of intestinal absorption. mdpi.com |

| Plasma Protein Binding | Moderate to High | - | Affects distribution and availability of the drug. mdpi.com |

| BBB Permeation | Low to Moderate | - | May or may not cross the blood-brain barrier. |

| CYP450 Inhibition | Non-inhibitor | Non-inhibitor | Low risk of drug-drug interactions. |

| Ames Mutagenicity | Negative | Negative | Low risk of being mutagenic. nih.gov |

Advanced Spectroscopic Characterization Techniques for Azetidinone Compounds

The structural elucidation and characterization of azetidinone compounds, such as this compound, rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and electronic properties of these synthetically important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of azetidinone derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the protons of the ethoxy group, the phenyl group, and the azetidinone ring. The ethoxy group would typically exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The protons on the phenyl ring would appear in the aromatic region of the spectrum. The protons on the β-lactam ring, specifically at the C3 and C4 positions, are of particular diagnostic importance. Their chemical shifts and coupling constants (J-values) can be used to determine the stereochemistry of the substituents. For instance, a smaller coupling constant between the H-3 and H-4 protons is often indicative of a trans relationship, while a larger coupling constant suggests a cis arrangement. The amino group protons may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. A characteristic signal for the carbonyl carbon (C=O) of the β-lactam ring is typically observed in the downfield region of the spectrum, often around 160-170 ppm. mdpi.com The carbon atoms of the phenyl ring, the ethoxy group, and the C3 and C4 carbons of the azetidinone ring will also have specific chemical shifts that aid in the complete structural assignment. For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

| Functional Group | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

| β-lactam C=O | - | 161 - 168 |

| Phenyl-H | 7.0 - 8.0 | 115 - 140 |

| O-CH₂-CH₃ | 3.5 - 4.5 (quartet) | 60 - 70 |

| O-CH₂-CH₃ | 1.0 - 1.5 (triplet) | 14 - 16 |

| C3-H | 4.5 - 5.5 | 55 - 65 |

| C4-H | 5.0 - 6.0 | 60 - 70 |

| NH₂ | Variable (broad singlet) | - |

Note: The exact chemical shifts can vary depending on the solvent used and the specific electronic environment of the nuclei.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, the most characteristic absorption band in the IR spectrum is that of the β-lactam carbonyl group (C=O). This band typically appears at a relatively high wavenumber, often in the range of 1730-1790 cm⁻¹, due to the ring strain of the four-membered ring. mdpi.com The presence of substituents on the azetidinone ring can influence the exact position of this absorption. nih.gov Other key absorption bands would include those for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, C-N stretching, and C-O stretching of the ethoxy group.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₁₆N₂O₂). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also be informative, with potential cleavages of the β-lactam ring and loss of the ethoxy or amino groups. The fragmentation of the phenyl group can also contribute to the observed spectrum. rsc.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| β-lactam C=O stretch | 1730 - 1790 |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-O stretch (ether) | 1050 - 1150 |

| C-N stretch | 1180 - 1360 |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would primarily be due to π→π* and n→π* transitions associated with the phenyl ring and the carbonyl group of the β-lactam. The phenyl ring is expected to show characteristic absorption bands, and the presence of substituents (amino and ethoxy groups) can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The stability of azetidinone derivatives under certain conditions can also be monitored using UV-Vis spectroscopy. researchgate.net While specific data for the target compound is not available, related compounds with aromatic substituents exhibit absorption bands resulting from these electronic transitions. mdpi.com

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 300 | Phenyl ring |

| n → π | > 300 | Carbonyl group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element present (carbon, hydrogen, nitrogen, and oxygen in the case of this compound). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and proposed structure. For novel azetidinone compounds, elemental analysis is a standard characterization method reported in the scientific literature. mdpi.com

Advanced Chemical Biology Applications and Derivatization of Azetidinone Scaffolds

Azetidinones as Versatile Synthons for the Construction of Complex Heterocyclic Molecules

The reactivity of the azetidin-2-one (B1220530) ring has been exploited for the synthesis of various heterocyclic systems. The "β-lactam synthon method" involves the use of enantiomerically pure β-lactams as chiral intermediates for the synthesis of a wide range of organic molecules, including aromatic β-amino acids, peptides, polyamines, and amino sugars nih.goveurekaselect.comresearchgate.net. The strategic and selective cleavage of the strained ring provides access to diverse molecular architectures.

Azetidin-2-ones serve as precursors for the synthesis of other important heterocyclic structures such as piperazines. For instance, a high-yielding, asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been developed to produce enantiomerically enriched bicyclic azetidin-2-ones, including piperazine-annulated β-lactam derivatives nih.govorganic-chemistry.org. The hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has proven to be an efficient method for preparing 2-substituted piperazines nih.gov. The synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics has been achieved through the alkylation of a semicarbazone residue, demonstrating a transformation pathway from a related open-chain precursor to a five-membered heterocyclic system nih.gov. While direct transformation of azetidinones to hydantoins is less commonly detailed, the Bucherer–Bergs multicomponent synthesis provides a classic method for hydantoin synthesis from carbonyl compounds, which could potentially be accessed from azetidinone precursors through ring-opening and functional group manipulations mdpi.com.

Interactive Data Table: Representative Azetidinone-Derived Heterocycles

| Precursor | Transformation Product | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 4-Imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones | 2-Substituted Piperazines | Hydride reduction | nih.gov |

Azetidin-2-ones are well-established synthons for β-amino acids and their derivatives. Acid-catalyzed hydrolysis of cis-azetidin-2-ones can yield β-amino acids as single diastereomers mdpi.com. The β-lactam nucleus provides a rigid framework that allows for stereocontrolled manipulations, making it an ideal starting point for the synthesis of these valuable building blocks for peptides and peptidomimetics nih.goveurekaselect.comresearchgate.net. The incorporation of azetidine-2-carboxylic acid, a four-membered ring amino acid, into proline polypeptides has been investigated to study the influence on peptide secondary structure nih.gov. This highlights the use of azetidine-based structures in creating peptidomimetics with controlled conformations nih.gov. Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides, demonstrating the utility of the azetidine core in constructing complex peptide architectures nih.gov.

Interactive Data Table: Synthesis of Amino Acids and Peptides from Azetidinones

| Azetidinone Derivative | Target Molecule | Key Transformation | Reference |

|---|---|---|---|

| cis-Azetidin-2-ones | β-Amino Acids | Acid-catalyzed hydrolysis | mdpi.com |

| Azetidine-2-carboxylic acid | Peptides | Peptide synthesis | nih.gov |

Development of Hybrid Molecules Incorporating Azetidinone Units

The strategy of creating hybrid molecules by combining the azetidin-2-one ring with other bioactive heterocycles has emerged as a powerful approach in drug discovery. This molecular hybridization aims to develop new chemical entities with potentially enhanced or synergistic pharmacological activities mdpi.com.

The combination of the thiazole nucleus, known for a wide spectrum of biological activities, with the azetidinone ring has led to the synthesis of novel thiazolyl-azetidinone derivatives koreascience.krresearchgate.net. A series of hydrazino thiazolyl-2-azetidinones have been synthesized from benzylidene hydrazinyl thiazole derivatives, with the structures confirmed by spectral analysis koreascience.krresearchgate.net. These hybrid compounds are being explored for their potential as potent pharmaceutical agents koreascience.kr. The synthesis typically involves the Staudinger ketene-imine cycloaddition, a common method for forming the monocyclic 2-azetidinone ring koreascience.kr.

Pyrazoline derivatives are known for their diverse pharmacological properties, and their conjugation with an azetidin-2-one ring has been a subject of interest. Research has focused on the synthesis and evaluation of the antimicrobial activities of azetidin-2-one-containing pyrazoline derivatives isca.meresearchgate.net. Similarly, piperazine scaffolds are prevalent in many biologically active compounds, and their incorporation into azetidinone structures has been explored. Piperazine-modified azetidinone derivatives have been synthesized and investigated for their potential biological activities researchgate.netresearchgate.net.

Interactive Data Table: Pyrazoline- and Piperazine-Azetidinone Conjugates

| Heterocyclic Moiety | Hybrid Compound Example | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|---|

| Pyrazoline | 3-chloro-1-{4-[5-(substituted phenyl)-4, 5-dihydro-pyrazol-3-yl] phenyl}-4-(4-hydroxyphenyl) azetidin-2-one | Cyclization of chalcone with hydrazine followed by reaction with chloroacetyl chloride | Antimicrobial | isca.me |

Benzothiazole is another heterocyclic system that has been coupled with the azetidinone ring to create novel hybrid molecules. The synthesis of azetidinone derivatives containing a substituted benzothiazole moiety has been reported, with these compounds being evaluated for their antimicrobial activity connectjournals.com. The synthetic route often involves the preparation of a Schiff base from a benzothiazole derivative, followed by a cyclization reaction with chloroacetyl chloride to form the azetidinone ring connectjournals.com. More recent studies have focused on designing and synthesizing benzothiazole-coupled azetidinone derivatives as potential novel antibacterial agents, with their structures elucidated by various spectroscopic methods researchgate.netresearchgate.net.

In-depth Analysis of 3-Amino-4-ethoxy-1-phenylazetidin-2-one Reveals a Gap in Current Scientific Literature

A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data. Despite a comprehensive search of chemical databases and scholarly articles, no specific information regarding the synthesis, chemical properties, or biological applications of this particular molecule could be retrieved. This indicates that this compound is likely a novel or highly specialized compound that has not yet been extensively studied or characterized in the public domain.

The initial request for an article focused on this compound included sections on its potential application in advanced chemical biology, specifically in the context of Combretastatin-Azetidinone hybrids and the exploration of novel molecular mechanisms through targeted structural modification. Azetidinone scaffolds, also known as β-lactam rings, are indeed a critical component in a wide array of biologically active compounds, including the renowned penicillin antibiotics. The exploration of azetidinone derivatives as analogs of natural products like Combretastatin A-4, a potent anti-cancer agent, is an active area of research. Scientists are working on creating hybrid molecules that combine the structural features of azetidinones with other pharmacophores to develop new therapeutic agents with improved stability and efficacy.

Furthermore, the targeted structural modification of the azetidinone ring is a key strategy in medicinal chemistry to modulate the biological activity of these compounds. By introducing different substituents at various positions of the ring, researchers can fine-tune the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

However, without any specific data on this compound, any discussion of its role in these advanced applications would be purely speculative. The scientific community relies on documented research findings to build upon existing knowledge, and in the case of this specific compound, such a foundation is currently absent from the public record.

Therefore, while the broader topics of Combretastatin-Azetidinone hybrids and the structural modification of azetidinones for bioactivity are rich and well-documented fields of study, an article focusing solely on the chemical compound this compound cannot be generated at this time due to the absence of specific scientific literature.

Future Directions in Azetidinone Research

Emerging Synthetic Methodologies for Enantioselective Access to Complex 3-Amino-4-ethoxy-1-phenylazetidin-2-one Derivatives

The synthesis of β-lactams with precise stereochemical control remains a significant objective in organic chemistry. nih.gov The biological activity and pharmacological properties of chiral molecules are often dictated by their specific enantiomeric form. For a molecule like this compound, which possesses multiple stereocenters, the development of methodologies that provide enantioselective access to its derivatives is paramount.

Recent advancements in asymmetric synthesis are paving the way for the creation of intricate azetidinone structures. The Staudinger ketene-imine [2+2] cycloaddition and the chiral ester enolate-imine cyclocondensation are two of the most established methods for synthesizing β-lactams with high enantiopurity. nih.gov However, the quest for more efficient and versatile catalytic systems is ongoing.

One promising avenue is the use of chiral organocatalysts. For instance, cinchona alkaloids, such as benzoylquinine, have been successfully employed as catalysts in the reaction of acid chlorides with imines, yielding β-lactams with excellent enantiomeric excess (95–99% ee) and diastereoselectivity. nih.gov Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have also emerged as effective catalysts for enantioselective Staudinger reactions, demonstrating good stereoselection and yields across a range of substrates. nih.gov

Metal-catalyzed reactions are also at the forefront of innovation. Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been reported as a streamlined method for the asymmetric synthesis of β-aryl β-lactams, achieving up to 94% ee. acs.org Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides, using chiral carboxylate ligands, have afforded cis-β-lactams in high yields and good enantioselectivity. nih.gov These catalytic systems hold significant potential for the stereocontrolled synthesis of complex derivatives of this compound.

A comparative overview of emerging enantioselective synthetic methodologies applicable to azetidinone synthesis is presented in the table below.

| Methodology | Catalyst Type | Key Features | Reported Enantioselectivity (ee) |

| Staudinger Reaction | Chiral Organocatalyst (e.g., Benzoylquinine) | High enantioselectivity and diastereoselectivity. | 95-99% |

| C(sp³)–H Amidation | Palladium with Chiral Ligand | Streamlined synthesis from readily available precursors. | up to 94% |

| C-H Insertion | Rhodium with Chiral Carboxylate Ligands | Effective for the synthesis of cis-β-lactams. | 56-74% |

| Kinugasa Reaction | Copper with Chiral Ligands | Catalytic, asymmetric approach. | up to 68% |

Advanced Computational Approaches for Rational Design and Prediction of Azetidinone Reactivity and Interactions

The integration of computational chemistry into the drug discovery and development process has revolutionized the way scientists approach molecular design. For azetidinones, including this compound, advanced computational methods are becoming indispensable tools for predicting their chemical behavior and biological interactions.

Quantum mechanics/molecular mechanics (QM/MM) simulations are being employed to investigate the intricacies of enzyme-catalyzed reactions involving β-lactams. nih.gov For example, QM/MM studies have provided valuable insights into the deacylation reactions of acyl-enzyme complexes of β-lactamases, helping to elucidate the factors that determine whether a β-lactam will act as an inhibitor or a substrate. nih.gov Such computational analyses can guide the design of novel azetidinone derivatives with enhanced stability or specific inhibitory properties.

Furthermore, computational models are being developed to predict the outcomes of chemical reactions, thereby accelerating the discovery of new synthetic routes. mit.edu By calculating parameters such as frontier orbital energies, these models can forecast the feasibility and potential yield of reactions, reducing the need for extensive trial-and-error experimentation. mit.edu This predictive power is particularly valuable for the synthesis of complex and highly functionalized azetidinones.

The following table summarizes the application of various computational approaches in azetidinone research.

| Computational Approach | Application in Azetidinone Research | Key Insights Gained |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme-catalyzed reactions (e.g., β-lactamase hydrolysis). | Understanding reaction mechanisms and determinants of catalytic efficiency. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating conformational dynamics and protein-ligand interactions. | Elucidating binding modes, protein stability, and the effects of mutations. nih.govacs.org |

| Predictive Reaction Modeling | Forecasting the outcomes of chemical syntheses. | Guiding the selection of reactants and optimization of reaction conditions. mit.edu |

Novel Applications of Azetidinone Scaffolds in Chemical Biology and Material Science Beyond Traditional Areas

The versatility of the azetidinone scaffold extends far beyond its traditional role in antibacterial agents. Researchers are increasingly exploring the potential of these four-membered heterocycles in the fields of chemical biology and material science, opening up new avenues for innovation.

In chemical biology, azetidinones are being developed as activity-based probes (ABPs) to study enzyme function in complex biological systems. researchgate.netnih.gov These probes can selectively target the active sites of specific enzymes, providing a powerful tool for profiling protein activity and identifying potential drug targets. researchgate.net For instance, β-lactam-based probes have been instrumental in visualizing the activity of penicillin-binding proteins (PBPs) and β-lactamases, shedding light on the mechanisms of bacterial cell wall synthesis and antibiotic resistance. nih.gov

The unique chemical properties of azetidinones also make them attractive building blocks for the synthesis of novel polymers. The strained β-lactam ring can undergo ring-opening polymerization to produce polyamides with diverse structures and functionalities. rsc.orgacs.org These azetidinone-based polymers exhibit a range of interesting properties and have potential applications in areas such as drug delivery, tissue engineering, and the development of antimicrobial coatings. rsc.org For example, amphiphilic nylon-3 polymers derived from β-lactams have shown promising antimicrobial activity with low toxicity to eukaryotic cells. mdpi.com

The exploration of azetidinone scaffolds in these non-traditional areas is still in its early stages, but the initial findings are highly promising. The ability to functionalize the azetidinone ring at various positions provides a high degree of modularity, allowing for the fine-tuning of properties for specific applications. As our understanding of the chemistry and biology of these compounds continues to grow, so too will the scope of their potential applications in chemical biology and material science.

The table below highlights some of the emerging applications of azetidinone scaffolds.

| Field | Application | Example |

| Chemical Biology | Activity-Based Probes (ABPs) | Fluorescent β-lactam probes for imaging bacterial enzymes. nih.gov |

| Material Science | Polymer Synthesis | Ring-opening polymerization to form functional polyamides (Nylon-3). rsc.orgmdpi.com |

| Medicinal Chemistry | Enzyme Inhibitors | Inhibition of serine proteases beyond bacterial transpeptidases. nih.govderpharmachemica.com |

Q & A

Q. What are the established synthetic routes for 3-Amino-4-ethoxy-1-phenylazetidin-2-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation of carboxylic acids and imines, with diphosphorus tetraoxide as a catalyst. Key steps include reflux conditions (80–120°C, 6–12 hours) and precise stoichiometric ratios of reactants. Temperature control is critical to avoid side reactions, such as ring-opening or decomposition. Purification often requires chromatographic techniques (e.g., silica gel column chromatography) to isolate the β-lactam core .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), IR (to confirm carbonyl groups at ~1750 cm⁻¹), and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving spatial configurations, especially for distinguishing cis and trans isomers in the azetidinone ring .

Q. What are the primary biological targets or pathways investigated for this compound in medicinal chemistry?

While direct data on this compound is limited, structurally similar azetidinones are studied as enzyme inhibitors (e.g., proteases, kinases) due to their β-lactam core. In vitro assays, such as fluorescence-based enzymatic inhibition studies, are recommended to identify targets. Comparative analysis with analogs (e.g., 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one) can guide hypothesis generation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or bioactivity of this compound?

Density functional theory (DFT) calculations predict transition states and energy barriers for cyclocondensation reactions. Molecular docking (e.g., AutoDock Vina) screens potential biological targets by simulating ligand-receptor interactions. Software like COMSOL Multiphysics enables virtual reaction optimization, reducing trial-and-error experimentation .

Q. What experimental design strategies are effective for resolving contradictory data in bioactivity studies of this compound?

Employ factorial design to isolate variables (e.g., substituent effects, solvent polarity). For inconsistent enzymatic inhibition results, validate assays using orthogonal methods (e.g., SPR vs. fluorescence). Replicate studies under controlled conditions (pH, temperature) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. How do reaction kinetics and solvent effects influence the stability of the azetidinone ring during derivatization?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may accelerate ring-opening in acidic/basic conditions. Monitor kinetics via in situ FTIR or HPLC to track degradation. For electrophilic substitutions, maintain anhydrous conditions to prevent hydrolysis. Rate constants (k) derived from time-resolved data guide solvent selection .

Q. What methodologies are recommended for analyzing the compound’s potential as a precursor in heterocyclic chemistry?

Explore ring-expansion reactions (e.g., with nitrenes to form pyrrolidinones) or cross-coupling (Suzuki-Miyaura for aryl modifications). Use LC-MS to track intermediates. Compare reactivity with analogous compounds (e.g., 2-azetidinones with varied substituents) to establish structure-activity relationships .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays for this compound?

Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles (liposomal encapsulation). Solubility parameters (Hansen solubility spheres) predict compatible solvents. For in vivo studies, employ prodrug strategies (e.g., esterification of the ethoxy group) to enhance bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA guidelines for β-lactam compounds: use fume hoods, nitrile gloves, and eye protection. Test for skin sensitization (LLNA assay) and store under inert atmosphere (N₂) to prevent oxidation. Waste disposal must comply with EPA regulations for nitrogen-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.